molecular formula C5H9Br B12998737 (1S,2R)-1-(Bromomethyl)-2-methylcyclopropane

(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane

Cat. No.: B12998737
M. Wt: 149.03 g/mol
InChI Key: XOXUXLDFDIJSPF-RFZPGFLSSA-N
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Description

(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-(Bromomethyl)-2-methylcyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of (1S,2R)-2-methylcyclopropane-1-carboxylic acid, followed by decarboxylation to yield the desired product. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of (1S,2R)-1-(Hydroxymethyl)-2-methylcyclopropane.

    Reduction: Formation of (1S,2R)-2-methylcyclopropane.

    Oxidation: Formation of (1S,2R)-1-(Carboxymethyl)-2-methylcyclopropane.

Scientific Research Applications

(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-(Bromomethyl)-2-methylcyclopropane involves its interaction with various molecular targets. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. This reactivity is exploited in synthetic chemistry to introduce the cyclopropane moiety into larger molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-(Bromomethyl)-2-methylcyclopropane is unique due to its specific stereochemistry and the presence of both a bromomethyl and a methyl group on the cyclopropane ring. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

(1S,2R)-1-(bromomethyl)-2-methylcyclopropane

InChI

InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

XOXUXLDFDIJSPF-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]1CBr

Canonical SMILES

CC1CC1CBr

Origin of Product

United States

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